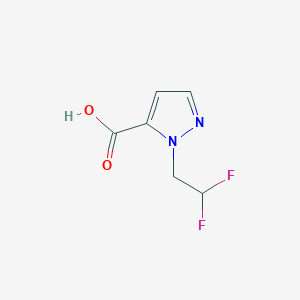
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
概要
説明
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine is a fascinating chemical compound with diverse applications in scientific research. Its unique structure and properties make it a promising candidate for studying various biological processes, drug development, and material synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine can be achieved through various chemical reactions, such as cyclization and alkylation reactions . The specific preparation method can be adjusted according to different needs and reaction conditions. For instance, the cyclization of appropriate precursors under controlled conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to achieve the desired product on a large scale .
化学反応の分析
Types of Reactions
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological processes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of materials and other industrial applications.
作用機序
The mechanism of action of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
特性
IUPAC Name |
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O/c1-6(2,7)4-3-5(8)9-10-4/h3H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNWNIKTFIRTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
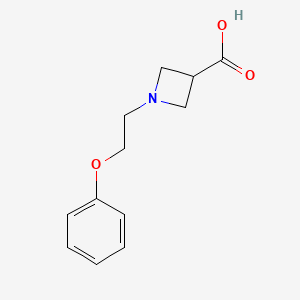
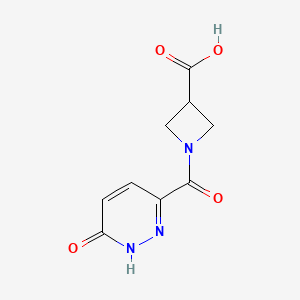
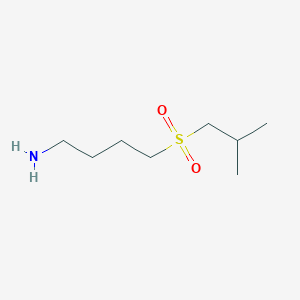
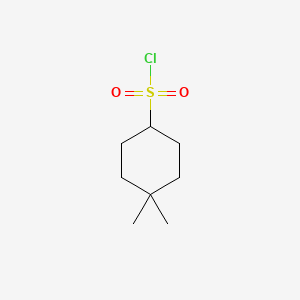
![1-[(2-Chloro-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469262.png)
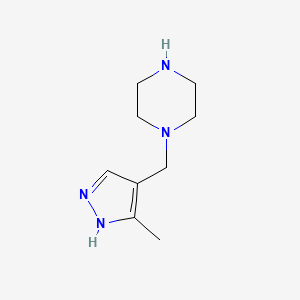
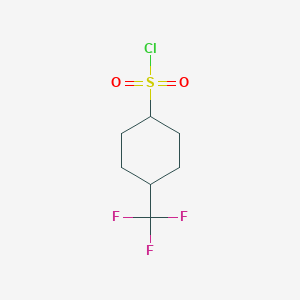


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469275.png)
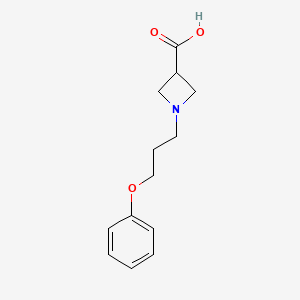
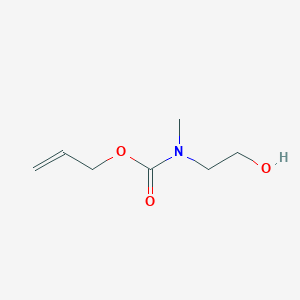
![2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid](/img/structure/B1469279.png)
